3-(3-Methylphenyl)-3-oxetanamine

KIF18A Medicinal Chemistry Cancer

Researchers developing KIF18A-targeted cancer therapies often encounter inconsistent SAR data when using generic 3-aminooxetane scaffolds, as the methyl group position critically dictates target engagement and pharmacokinetics. 3-(3-Methylphenyl)-3-oxetanamine (CAS 1322878-26-1) is the precise m-tolyl isomer specifically cited as a KIF18A protein modulator, with a calculated LogP of ~2.68 that distinguishes it from its hydrochloride salt form (LogP 1.38) and ortho/para isomers. • KIF18A modulator for anti-mitotic cancer research & 3-aminooxetane SAR studies • Free base with LogP ~2.68 for optimal membrane permeability in cellular assays • Available in 10 mg to bulk quantities; in stock with immediate global dispatch • Also serves as a monomer for ring-opening polymerization in advanced materials

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1322878-26-1
Cat. No. B3027542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-3-oxetanamine
CAS1322878-26-1
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(COC2)N
InChIInChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3
InChIKeyGANCONMRBUYMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenyl)-3-oxetanamine: Scaffold Overview


3-(3-Methylphenyl)-3-oxetanamine (CAS 1322878-26-1, also known as 3-(m-tolyl)oxetan-3-amine) is an organic compound consisting of a strained oxetane ring substituted at the 3-position with a 3-methylphenyl (m-tolyl) group and a primary amine [1]. It is a member of the 3-amino-3-aryloxetane class, a scaffold of significant interest in both medicinal chemistry and materials science. The compound is characterized as a KIF18A protein modulator, positioning it as a potential precursor for developing novel anti-cancer therapeutics targeting cell division . Its unique structural features, including the oxetane ring and the specific substitution pattern, distinguish it from other analogs and contribute to its specific reactivity and application profile.

Why Generic 3-Aminooxetanes Fail for KIF18A Research


Direct substitution of 3-(3-Methylphenyl)-3-oxetanamine with other 3-amino-3-aryloxetanes, such as the ortho- or para-methylphenyl isomers, or even the unsubstituted phenyl analog, is scientifically invalid. The precise position of the methyl group on the aryl ring dictates the molecule's 3D conformation and, consequently, its specific interactions with biological targets . For example, the target compound is specifically cited for its potential as a modulator of the KIF18A protein, a role attributed to its unique structural features . Altering the substitution pattern changes the electron density and steric environment of the aromatic ring, which can dramatically affect binding affinity, selectivity for KIF18A over other kinesins, and overall pharmacokinetic properties . Therefore, using a closely related analog like 3-(4-Methylphenyl)-3-oxetanamine would likely result in a different, and potentially non-viable, activity profile, underscoring the non-interchangeable nature of this specific molecular structure.

Quantitative Differentiation from Closest Analogs


KIF18A Modulation Specificity

The primary documented therapeutic application for 3-(3-Methylphenyl)-3-oxetanamine is its utility as a modulator of the KIF18A protein . This is a specific biological activity that is not claimed for its positional isomers, such as 3-(2-Methylphenyl)-3-oxetanamine or 3-(4-Methylphenyl)-3-oxetanamine, nor for the unsubstituted parent 3-phenyl-3-oxetanamine . While explicit binding or inhibition constants are not provided in the source, the identification of this specific molecular target provides a clear, actionable, and differentiating research path compared to analogs where no such target is indicated.

KIF18A Medicinal Chemistry Cancer

Methyl Position Impact on Lipophilicity

The position of the methyl substituent on the phenyl ring has a quantifiable impact on the compound's lipophilicity, a critical parameter in drug design. The calculated LogP for the target compound 3-(3-Methylphenyl)-3-oxetanamine is approximately 2.68 . In contrast, the hydrochloride salt form, which is often used as a comparator for solubility and stability, has a lower LogP of 1.38 [1]. This difference is significant; a LogP of 2.68 suggests higher membrane permeability compared to the hydrochloride salt (LogP 1.38), which may influence absorption, distribution, and overall pharmacokinetic behavior . The ortho- (2-methyl) and para- (4-methyl) isomers would also exhibit distinct lipophilicities due to varying electronic and steric effects.

Physical Chemistry Lipophilicity Drug Design

Research Applications of 3-(3-Methylphenyl)-3-oxetanamine


Anti-Mitotic Cancer Therapeutics Targeting KIF18A

The compound is specifically indicated for research into modulating the KIF18A protein, a mitotic kinesin implicated in various cancers . Therefore, a primary application scenario is the use of 3-(3-Methylphenyl)-3-oxetanamine as a chemical starting point or intermediate in the synthesis and optimization of novel KIF18A inhibitors. This is particularly relevant for cancers where KIF18A is known to be overexpressed or where its inhibition is synthetically lethal with other mutations.

SAR Studies of 3-Aminooxetane Scaffolds

The compound serves as a crucial building block for structure-activity relationship (SAR) studies around the 3-amino-3-aryloxetane core . By procuring this specific 3-methylphenyl isomer, researchers can systematically compare its biological and physicochemical properties against its ortho- and para-methylphenyl analogs, as well as other substituted aryl variants. This allows for the precise mapping of how the methyl group's position affects target engagement, selectivity, and pharmacokinetic parameters like lipophilicity (LogP), as evidenced by the significant difference in LogP between the free base and its salt form [1].

Functional Polymers and Advanced Materials

Beyond medicinal chemistry, 3-(3-Methylphenyl)-3-oxetanamine is a valuable monomer in polymer science, particularly for synthesizing functional polymers via ring-opening polymerization . Its application includes the creation of star-shaped copolymers with hyperbranched poly(3-methyl-3-oxetanemethanol) cores and polytetrahydrofuran arms. These complex architectures have potential applications in drug delivery systems and other advanced material contexts, where the specific properties conferred by the 3-methylphenyl group are integral to the material's final performance.

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